

Comprehensive Structural Elucidation of (1-(4-Bromophenyl)cyclopropyl)methanol

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Compound of Interest

Compound Name:	(1-(4-Bromophenyl)cyclopropyl)methanol
CAS No.:	98480-31-0
Cat. No.:	B029424

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A Technical Guide for Medicinal Chemistry & Analytical Development

Executive Summary & Strategic Importance

(1-(4-Bromophenyl)cyclopropyl)methanol is a high-value pharmacophore scaffold, often utilized as a rigidified analogue of phenethyl alcohol derivatives or as a precursor for conformationally restricted amines. Its structural elucidation presents a unique analytical challenge due to the interplay between the strained cyclopropane ring, the anisotropy of the aromatic system, and the heavy atom effect of the bromine substituent.

This guide moves beyond basic spectral listing. It details a causal analytical workflow, explaining why specific signals appear and how to cross-validate them to ensure structural certainty without reliance on a single data point.

Synthesis Context & Impurity Profiling

Understanding the origin of the sample is the first step in elucidation. This compound is typically synthesized via the reduction of 1-(4-bromophenyl)cyclopropanecarboxylic acid or its ester, often utilizing reagents like Lithium Aluminum Hydride (

) or Sodium Borohydride (

).

Critical Impurities to Monitor:

- Unreduced Ester/Acid: Look for carbonyl stretches in IR () and deshielded protons in NMR.
- Ring-Opened Products: Acidic conditions during workup can open the cyclopropane ring, yielding acyclic homoallylic alcohols. This is detected by the disappearance of high-field cyclopropyl NMR signals () and the appearance of olefinic signals ().

Mass Spectrometry: The Isotopic Fingerprint

The presence of Bromine provides an unequivocal "smoking gun" in the mass spectrum.^[1]

Experimental Logic

We prioritize High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) in positive mode (

or

) to confirm the molecular formula. However, the isotopic pattern is the primary validation tool.

Diagnostic Criteria

Bromine exists as two stable isotopes,

(

) and

(

). This natural abundance results in a characteristic 1:1 doublet for the molecular ion.

Ion Identity	m/z (approx)	Relative Intensity	Causality
M ()	226.0	100%	Base molecular ion
M+2 ()	228.0	~98%	isotope contribution



Validation Check: If the M+2 peak is approx. 30% of M, you likely have Chlorine, not Bromine.

[1] If M+2 is <5%, you have lost the halogen.

NMR Spectroscopy: The Elucidation Core

The rigidity of the cyclopropane ring creates distinct magnetic environments. The protons on the ring are chemically equivalent in pairs (cis/trans to the phenyl ring) but magnetically non-equivalent.

NMR (Proton) - 400 MHz,

The spectrum will display four distinct zones.

- Aromatic Region (7.0 – 7.5 ppm):
 - Pattern: AA'BB' system (often appearing as two "roofing" doublets).
 - Assignment: The protons ortho to the Bromine are deshielded (ppm) compared to those ortho to the cyclopropyl group (ppm).
 - Coupling (

):

(typical ortho coupling).

- Hydroxymethyl Group (3.5 – 3.8 ppm):

- Signal: Singlet (

-).

- Note: If run in DMSO-

- , this may split into a doublet due to coupling with the OH proton. In

- with

- shake, the OH disappears, confirming the alcohol.

- Cyclopropyl Ring (0.7 – 1.0 ppm):

- Pattern: Two distinct multiplets (

- each).

- Causality: The protons cis to the aromatic ring experience shielding different from those trans to it. This "centric symmetry" is characteristic of 1,1-disubstituted cyclopropanes.

NMR (Carbon)

- Quaternary C1 (Cyclopropyl):

- . This carbon usually has a low intensity due to long relaxation times.

- Cyclopropyl

- :

- .

- Carbinol

(

):

.

- Aromatic C-Br:

(distinctive low intensity).

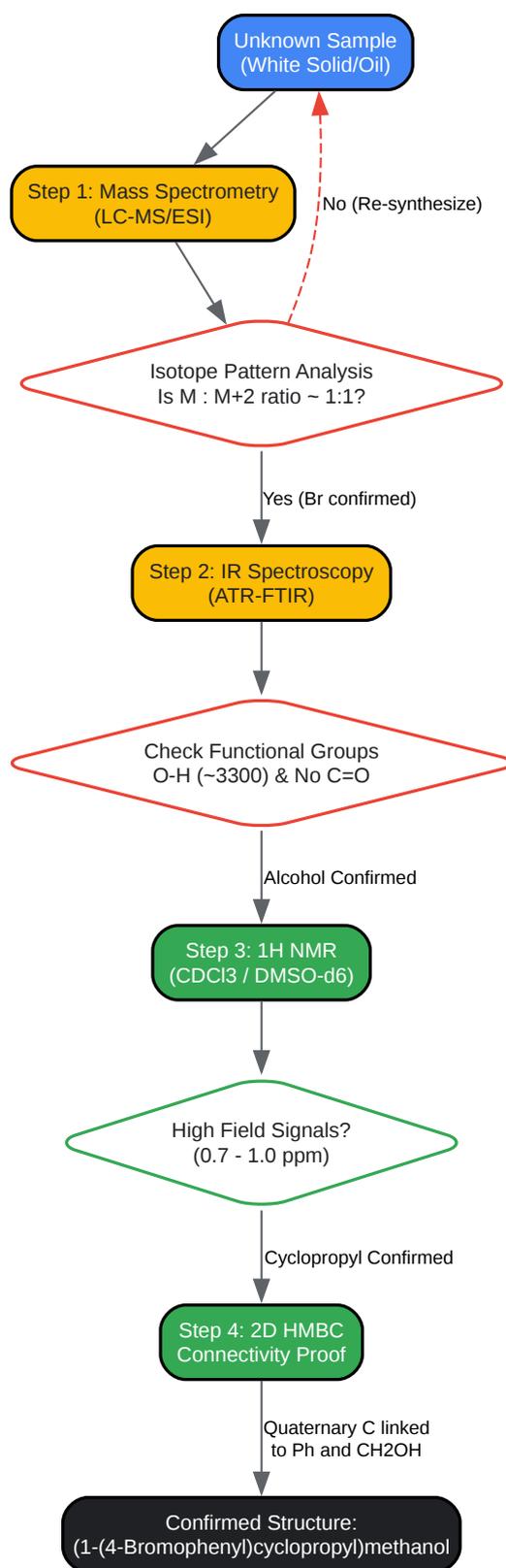
2D NMR: Connectivity Mapping

To definitively prove the structure, we use Heteronuclear Multiple Bond Correlation (HMBC).

- Key Correlation: The methylene protons of the alcohol () will show a strong 3-bond correlation () to the ipso-carbon of the phenyl ring and the cyclopropyl methylene carbons. This links the three fragments (Phenyl, Ring, Alcohol) through the central quaternary carbon.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the elucidation process, utilizing the Graphviz (DOT) standard.



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Caption: Logical decision tree for the structural validation of **(1-(4-Bromophenyl)cyclopropyl)methanol**.

Experimental Protocol: Characterization Suite

Sample Preparation

- Purity Check: Dissolve 1 mg in Acetonitrile. Inject on HPLC (C18 column, Water/ACN gradient). Purity must be

to avoid NMR integration errors.
- NMR Prep: Dissolve

of sample in

of

(containing 0.03% TMS). Filter through a cotton plug to remove inorganic salts (e.g., magnesium salts from Grignard/workup) which cause line broadening.

Data Acquisition Parameters

- ¹H NMR: Spectral width 12 ppm, relaxation delay (

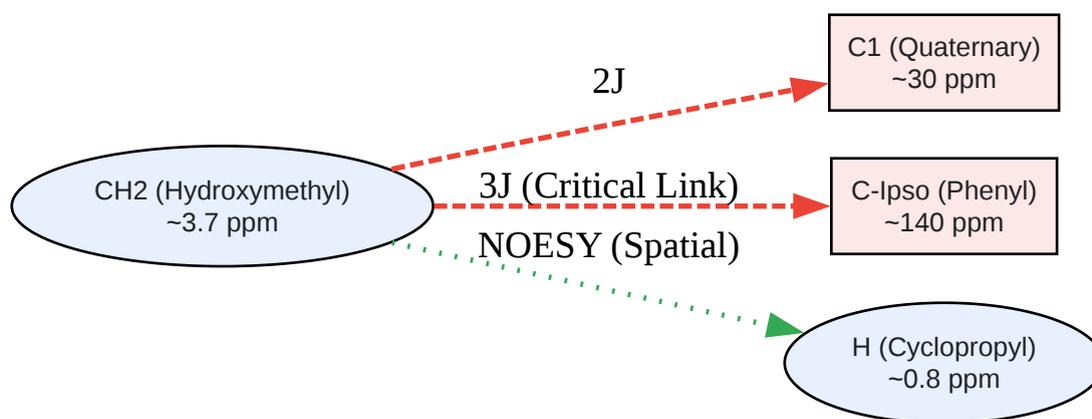
)
(ensure integration accuracy).
- ¹³C NMR: Decoupled,

scans to resolve the quaternary carbon and C-Br signals.
- IR (ATR): Clean crystal with isopropanol. Apply solid directly. Scan range

.

HMBC Correlation Diagram

To assist in visualizing the critical 2D NMR connectivity:



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Caption: Key HMBC correlations linking the three structural domains via the quaternary center.

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Sources

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